molecular formula C16H11N3O2 B14578810 7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-49-4

7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione

Cat. No.: B14578810
CAS No.: 61415-49-4
M. Wt: 277.28 g/mol
InChI Key: XEWADTGOGTXNMB-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound that belongs to the class of phthalazine derivatives This compound is known for its unique structural features, which include a naphthalene ring fused with a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and reduced forms of the original compound.

Scientific Research Applications

7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,3-dihydrophthalazine-1,4-dione: Known for its use in chemiluminescence.

    Luminol: A well-known compound used in forensic science for detecting blood traces.

Uniqueness

7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione stands out due to its unique naphthalene-phthalazine fused structure, which imparts distinct chemical and physical properties

Properties

CAS No.

61415-49-4

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

7-amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione

InChI

InChI=1S/C16H11N3O2/c17-14-3-1-2-8-4-9-6-12-13(7-10(9)5-11(8)14)16(21)19-18-15(12)20/h1-7H,17H2,(H,18,20)(H,19,21)

InChI Key

XEWADTGOGTXNMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CC4=C(C=C3C=C2C(=C1)N)C(=O)NNC4=O

Origin of Product

United States

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